(E)-2-aminohex-4-enoic acid;hydrochloride
Description
Contextualization within Non-Canonical Amino Acid Chemistry
Non-canonical amino acids are gaining significant attention for their potential to introduce novel chemical functionalities into peptides and proteins, thereby expanding the chemical diversity and therapeutic potential of these biomolecules. The incorporation of ncAAs can confer unique structural and functional properties, such as enhanced stability against proteolytic degradation, improved receptor binding, and novel catalytic activities. (E)-2-aminohex-4-enoic acid, with its unsaturated side chain, represents a valuable building block in the synthesis of complex peptides and natural products, offering a site for further chemical modification.
Significance of α,β-Unsaturated Amino Acids in Biological and Synthetic Systems
α,β-Unsaturated amino acids are characterized by the presence of a carbon-carbon double bond between the α and β positions of the amino acid side chain. This structural feature imparts unique chemical reactivity, making them valuable intermediates in both biological and synthetic pathways. In biological systems, these amino acids can act as mechanism-based enzyme inhibitors and are components of some natural products with antimicrobial or cytotoxic activities.
From a synthetic perspective, the double bond in α,β-unsaturated amino acids serves as a versatile functional handle for a variety of chemical transformations. These include Michael additions, cycloadditions, and cross-coupling reactions, allowing for the construction of complex molecular architectures. The development of asymmetric synthetic methods for this class of compounds is an active area of research, aiming to provide enantiomerically pure building blocks for drug discovery and development. acs.orgrsc.orgnih.govnih.gov
Overview of the Research Landscape for (E)-2-Aminohex-4-enoic Acid Structures
Research on (E)-2-aminohex-4-enoic acid has spanned various aspects of its chemistry and biology, from its synthesis and incorporation into proteins to its natural biosynthesis. Key research findings have highlighted its role as a methionine analogue and its involvement in the biosynthesis of natural products.
One notable area of investigation has been the synthesis of (E)-2-aminohex-4-enoic acid and its potential to be incorporated into proteins in vivo. Studies have demonstrated that this non-canonical amino acid can be prepared through the alkylation of diethyl acetamidomalonate, followed by hydrolysis. acs.org Furthermore, it has been shown to be a substrate for the translational machinery in Escherichia coli, where it can act as a surrogate for methionine, indicating its potential for use in protein engineering and the study of protein synthesis. acs.org
Another significant research avenue has been the elucidation of the biosynthetic pathway of rufomycin, a cyclic heptapeptide (B1575542) antibiotic. It has been discovered that trans-2-crotylglycine is a non-proteinogenic amino acid precursor in the biosynthesis of rufomycin. nih.gov This pathway involves a type I polyketide synthase (PKS) for the synthesis of the amino acid backbone, followed by enzymatic modifications to yield the final structure. nih.gov
The table below summarizes key research findings related to (E)-2-aminohex-4-enoic acid:
| Research Area | Key Findings |
| Synthesis | Can be synthesized via alkylation of diethyl acetamidomalonate. acs.org |
| Protein Synthesis | Acts as a methionine analogue and can be incorporated into proteins in E. coli. acs.org |
| Biosynthesis | A precursor in the biosynthesis of the antibiotic rufomycin. nih.gov |
| Enzymology | Its biosynthesis involves a type I polyketide synthase (PKS) and subsequent enzymatic modifications. nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-2-aminohex-4-enoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-3-4-5(7)6(8)9;/h2-3,5H,4,7H2,1H3,(H,8,9);1H/b3-2+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKRKAHKLRCDGI-SQQVDAMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77842-77-4 | |
| Record name | (4E)-2-aminohex-4-enoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for E 2 Aminohex 4 Enoic Acid Hydrochloride and Analogues
Strategies for the Stereoselective Synthesis of (E)-2-Aminohex-4-enoic Acid
Achieving control over the stereochemistry at the α-carbon is paramount in the synthesis of chiral amino acids. The biological activity of these molecules is often highly dependent on their absolute configuration. Therefore, developing synthetic routes that selectively produce one enantiomer is a primary objective.
The synthesis of enantiomerically pure α-amino acids containing alkene side chains can be achieved through several powerful asymmetric strategies. Catalytic asymmetric methods are particularly attractive as they allow for the generation of chirality using only a small amount of a chiral catalyst. nih.gov
Key asymmetric approaches include:
Catalytic Asymmetric Hydrogenation: While typically used to reduce double bonds, asymmetric hydrogenation of dehydroamino acid precursors is a cornerstone of amino acid synthesis. For unsaturated amino acids, this approach is more applicable to the synthesis of saturated analogues, but related catalytic transfer hydrogenation methods can be applied to prochiral imines or enamides. acs.org
Asymmetric Alkylation of Glycine (B1666218) Equivalents: A widely used strategy involves the alkylation of chiral glycine enolate equivalents. In this approach, the glycine scaffold is derivatized with a chiral auxiliary that directs the stereoselective addition of an alkyl halide, such as an appropriate butenyl halide, to establish the desired stereocenter. urfu.ru
Nickel-Catalyzed Cross-Coupling: Modern cross-coupling methods offer an enantioconvergent approach. For instance, a racemic α-bromo glycine derivative can be coupled with an organozinc reagent in the presence of a chiral nickel catalyst to yield a single enantiomer of the desired amino acid derivative in high enantiomeric excess. nih.gov This method is tolerant of various functional groups, including alkenes. nih.gov
Electrophilic Amination: The asymmetric amination of enolates derived from carbonyl compounds bearing an alkene moiety can install the α-amino group stereoselectively. Chiral reagents or catalysts are used to control the facial selectivity of the amination step. wikipedia.org
The selection of a particular method often depends on the availability of starting materials, the desired scale of the synthesis, and the specific structural features of the target molecule.
Chiral Auxiliaries
The use of chiral auxiliaries is a robust and reliable strategy for asymmetric synthesis. wikipedia.org An auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. researchgate.net
For the synthesis of α-amino acids, Evans oxazolidinones are among the most successful and widely used chiral auxiliaries. rsc.org The general process involves N-acylation of the oxazolidinone, followed by stereoselective enolate formation and alkylation. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, forcing the alkylating agent to approach from the opposite face, thus ensuring high diastereoselectivity. rsc.org Camphorsultam is another effective auxiliary that provides a high degree of stereocontrol in various asymmetric transformations, including the synthesis of amino acids. wikipedia.org
| Chiral Auxiliary | Key Application(s) | Typical Stereoselectivity | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | High (often >95% de) | rsc.org |
| Camphorsultam (Oppolzer's Sultam) | Asymmetric Alkylation, Michael Additions | High (often >95% de) | wikipedia.org |
| Pseudoephedrine | Asymmetric Alkylation of Amides | High (often >90% de) | wikipedia.org |
| Sulfur-based Auxiliaries (e.g., Thiazolidinethiones) | Asymmetric Aldol Reactions, Iminium Ion Additions | Excellent | scielo.org.mx |
Organocatalysis
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has provided powerful tools for synthesizing chiral amino acids. For instance, the asymmetric Mannich reaction, catalyzed by a chiral amine or Brønsted acid, can be used to construct the C-N and C-C bonds of the amino acid backbone with high enantioselectivity. uni-koeln.de Furthermore, organocatalytic radical reactions have been developed for the aminoacylation of alkenes, providing novel routes to functionalized amino acids under mild, metal-free conditions. researchgate.net These methods offer a complementary approach to traditional metal-catalyzed and auxiliary-based strategies. nih.gov
Total Synthesis and Semisynthesis of (E)-2-Aminohex-4-enoic Acid
A specific, dedicated total synthesis of (E)-2-aminohex-4-enoic acid hydrochloride is not prominently detailed in a single publication within the surveyed literature. However, its synthesis can be readily envisioned using the established stereoselective methodologies discussed previously.
A plausible synthetic route could be based on the asymmetric alkylation of a glycine enolate. For example, a chiral glycine imine Schiff base, such as one derived from benzophenone (B1666685) and a chiral phase-transfer catalyst, could be alkylated with (E)-1-bromo-2-butene. Subsequent hydrolysis of the imine would yield the target amino acid.
Alternatively, an auxiliary-controlled approach would offer a highly reliable route. An N-acylated Evans oxazolidinone could be deprotonated to form a chiral enolate, which would then be reacted with (E)-1-bromo-2-butene. The high diastereoselectivity of this alkylation step would establish the correct stereochemistry at the α-carbon. The final steps would involve the hydrolytic cleavage of the chiral auxiliary to release the desired (E)-2-aminohex-4-enoic acid, followed by treatment with hydrochloric acid to afford the hydrochloride salt.
Chemical Derivatization for Functional Group Manipulation
The functional groups of (E)-2-aminohex-4-enoic acid—the amine, the carboxylic acid, and the alkene—can be selectively modified to produce a wide range of analogues for various applications.
To facilitate synthetic manipulations or to modulate the properties of the amino acid, the amino and carboxyl groups are often temporarily protected or permanently modified.
N-Protection: The nucleophilic amino group is commonly protected to prevent unwanted side reactions during subsequent synthetic steps. Common protecting groups are chosen based on their stability to the reaction conditions and the ease with which they can be removed.
| Protecting Group | Abbreviation | Typical Reagent for Installation | Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., Trifluoroacetic acid) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |
Esterification: The carboxylic acid group is often converted to an ester to increase its solubility in organic solvents or to protect it during reactions involving the amino group. Esterification can be achieved by treating the amino acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of an acid catalyst or a dehydrating agent. mdpi.com For example, the methyl ester of (E)-2-aminohex-4-enoic acid has been documented. bldpharm.comcapotchem.com A common method involves the use of thionyl chloride in the desired alcohol, which first forms the acid chloride and then the ester, while also converting the amine to its hydrochloride salt.
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org Introducing a bio-orthogonal "handle" into (E)-2-aminohex-4-enoic acid allows for its specific labeling and tracking in biological environments. acs.org These handles are typically small, abiotic functional groups that have a unique reactivity profile. profacgen.com
Common bio-orthogonal handles include:
Azides (-N₃): These groups can undergo highly specific copper-catalyzed or strain-promoted cycloaddition reactions with alkynes (Click Chemistry). acs.org
Terminal Alkynes (-C≡CH): These react with azides in click chemistry reactions.
Tetrazines: These electron-deficient dienes react extremely rapidly with strained alkenes (e.g., trans-cyclooctene) in an inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.gov
An analogue of (E)-2-aminohex-4-enoic acid could be synthesized with a bio-orthogonal handle by modifying the synthetic route. For instance, the alkylating agent used in the synthesis could be designed to contain an azide (B81097) or a protected alkyne group. The resulting amino acid would then be equipped for site-specific conjugation to probes, imaging agents, or other biomolecules, enabling advanced studies of its biological roles and interactions. nih.gov
Processes for Preparing Analogues with Varied Unsaturation Positions
The strategic placement of unsaturated bonds within the backbone of amino acids is a powerful tool for modulating their biological activity and conformational properties. The synthesis of analogues of (E)-2-aminohex-4-enoic acid where the position of the double bond is altered requires versatile and stereocontrolled chemical methodologies. Several advanced synthetic strategies have been developed to achieve this, including enyne metathesis, zirconium-catalyzed carboalumination, and intramolecular cycloaddition reactions. These methods provide access to a diverse range of unsaturated amino acid analogues, such as those with conjugated diene systems or with unsaturation at the β,γ- or γ,δ-positions.
One prominent strategy for creating conjugated diene systems within amino acid frameworks is enyne metathesis . This ruthenium-catalyzed reaction facilitates a bond reorganization between an alkyne and an alkene to form a 1,3-diene. nih.govorganic-chemistry.org The intermolecular version, known as cross-enyne metathesis (CEM), is particularly useful for synthesizing analogues with varied unsaturation. For instance, the reaction between an amino acid derivative containing a terminal alkyne and an alkene like ethylene (B1197577) can generate a terminal 1,3-diene. organic-chemistry.org The choice of the ruthenium catalyst, often a Grubbs-type catalyst, is crucial for the efficiency of the reaction. nih.gov This methodology has been applied to the synthesis of various functionalized dienes containing an α-amino acid moiety.
Another powerful approach for introducing unsaturation at a specific position is the zirconium-catalyzed asymmetric carboalumination (ZACA) reaction . Developed by Ei-ichi Negishi, this method allows for the chiral functionalization of alkenes. wikipedia.orgnih.govarkat-usa.org In the context of synthesizing unsaturated amino acid analogues, a related process involves the zirconium-catalyzed carboalumination of alkynes. This is followed by a palladium-catalyzed coupling of the resulting vinylalane with a suitable amino acid precursor to yield β,γ-unsaturated amino acid derivatives, commonly known as vinylglycines. acs.org This approach offers good control over the geometry of the newly formed double bond.
The following table summarizes representative examples of these methodologies for the synthesis of unsaturated amino acid analogues.
| Methodology | Starting Materials | Key Reagents/Catalysts | Product Type | Key Findings & Yields |
|---|---|---|---|---|
| Enyne Cross-Metathesis | Terminal alkyne-containing amino acid derivative, Ethylene | Grubbs Ruthenium Catalyst | α-Amino acid with a terminal 1,3-diene | Efficient formation of conjugated dienes; yields are substrate and catalyst dependent. organic-chemistry.org |
| Zirconium-Catalyzed Carboalumination / Palladium-Catalyzed Coupling | Terminal alkyne, Schiff base acetate | Zirconium catalyst, Organoaluminum reagent, Palladium catalyst | β,γ-Unsaturated amino acid derivative (Vinylglycine) | Provides access to vinylglycine derivatives with control over stereochemistry. |
| Intramolecular Diels-Alder Reaction | N-sorbyl-L-proline | Tetraethylammonium periodate (B1199274) (for in situ generation of acylnitroso dienophile) | Cyclic precursor to (2R,5R)-2-Amino-5-hydroxyhexanoic acid | Stereospecific cycloaddition directed by the proline tether; can be a precursor for unsaturated analogues. mdpi.com |
| Stereospecific Synthesis from an Allylic Alcohol | (S)-Garner's aldehyde | Wittig reagent | (S)-2-amino-(Z)-3,5-hexadienoic acid | A multi-step synthesis yielding a conjugated dienoic amino acid with defined stereochemistry. |
Furthermore, intramolecular cycloaddition reactions, such as the Diels-Alder reaction, can be employed to construct cyclic precursors that can be subsequently converted to acyclic unsaturated amino acids. For example, the synthesis of (2R,5R)-2-amino-5-hydroxyhexanoic acid was achieved via a stereospecific intramolecular Diels-Alder reaction of an acylnitroso derivative of N-sorbyl-L-proline. mdpi.com The proline moiety acts as a chiral tether, controlling both the stereochemistry and regiochemistry of the cycloaddition. The resulting cyclic adduct can then be elaborated to afford the desired amino acid, which could potentially be dehydrated to introduce unsaturation at a different position.
A stereospecific synthesis of (S)-2-amino-(Z)-3,5-hexadienoic acid has also been reported, starting from (S)-Garner's aldehyde. This multi-step synthesis involves the creation of a conjugated diene system through a Wittig reaction, demonstrating another route to analogues with varied unsaturation. These diverse methodologies highlight the extensive toolkit available to synthetic chemists for the preparation of a wide array of unsaturated amino acid analogues, enabling the exploration of their structure-activity relationships.
Biochemical Transformations and Metabolic Pathway Investigations Involving Hexenoic Amino Acids
Enzymatic Bioconversions of Unsaturated Amino Acids
The enzymatic modification of unsaturated amino acids is a cornerstone of their application in biotechnology. Key enzyme classes, including enoate reductases and ammonia (B1221849) lyases, have been investigated for their ability to catalyze transformations of hexenoic acid substrates and related molecules.
Analysis of Enoate Reductase Activity on Structurally Related Hexenoic Acid Substrates
Enoate reductases (ERs), also known as ene-reductases, are flavin-dependent enzymes that catalyze the stereospecific reduction of activated carbon-carbon double bonds, making them highly valuable in synthetic chemistry. harvard.edu Their activity has been explored for the hydrogenation of α,β-unsaturated bonds in hexenoic acid derivatives, particularly in the context of producing industrially relevant chemicals like adipic acid. nih.govrsc.orgresearchgate.net
Research has demonstrated that enoate reductases from various microbial sources, including Clostridia species and Bacillus coagulans, can successfully hydrogenate the double bonds of 2-hexenedioic acid and muconic acid to produce adipic acid with high conversion rates both in vitro and in vivo. nih.govresearchgate.net This discovery is significant for developing environmentally benign biosynthetic routes to this important polymer precursor. nih.govrsc.org
However, the substrate specificity of these enzymes can be a limiting factor. For instance, studies on the enzymatic reduction of 6-amino-trans-2-hexenoic acid, an intermediate in a proposed biosynthetic pathway to adipic acid from lysine, have encountered challenges. nih.govchalmers.se While enzymes like N-ethylmaleimide reductase (NemA) from Escherichia coli have shown some capability to convert 6-amino-trans-2-hexenoic acid to 6-aminocaproic acid, the yield and productivity have been very low. nih.gov Similarly, members of the Old Yellow Enzyme (OYE) family, another class of flavoenzymes with reductase activity, have shown limited to no activity on mono-carboxylic substrates like trans-2-hexenoic acid. nih.gov These findings highlight the necessity for either discovering new enzymes with the desired specificity or engineering existing ones. nih.gov
Table 1: Activity of Various Reductases on Hexenoic Acid Derivatives
| Enzyme | Source Organism | Substrate | Product | Observed Activity/Yield | Reference |
|---|---|---|---|---|---|
| Enoate Reductases (ERs) | Clostridia sp., Bacillus coagulans | 2-Hexenedioic Acid | Adipic Acid | High conversion | nih.govresearchgate.net |
| N-ethylmaleimide reductase (NemA) | Escherichia coli | 6-Amino-trans-2-hexenoic acid | 6-Aminocaproic acid | Very low yield (<0.5%) | nih.gov |
| Old Yellow Enzyme 1 (Oye1) | Saccharomyces pastorianus | trans-2-Hexenoic acid | No product | No activity observed | nih.gov |
Mechanistic Studies of Ammonia Lyase Involvement in Deamination Reactions of Related Compounds
Ammonia lyases are a diverse class of enzymes that catalyze the non-oxidative, reversible elimination or addition of ammonia to a substrate. oup.comnih.gov This functionality is crucial for both catabolic and anabolic pathways and has been harnessed for the synthesis of various amino acids. polimi.itpu-toyama.ac.jp These enzymes typically work on α-amino acids, cleaving the C-N bond to generate ammonia and a corresponding α,β-unsaturated carboxylic acid. polimi.it
Mechanistic studies have been conducted on various ammonia lyases to understand their catalytic action on unsaturated amino acids. For example, methionine γ-lyase has been shown to promote the oxidative deamination of several four- and five-carbon olefinic amino acids, converting them into their corresponding keto acids. acs.orgnih.gov The reaction mechanism often involves the enzyme's cofactor, such as pyridoxal (B1214274) phosphate (B84403) (PLP) or the post-translationally formed 4-methylidene-imidazole-5-one (MIO) group, which acts as an electrophile. oup.compu-toyama.ac.jp
The geometry of the enzyme-substrate complex plays a critical role in the reaction kinetics. Studies on methionine γ-lyase with cis and trans isomers of 2-amino-3-pentenoate revealed that the stereochemistry of the substrate significantly impacts the reaction rate and can even lead to irreversible inactivation of the enzyme. nih.gov Phenylalanine ammonia lyase (PAL) has also been extensively studied, demonstrating the ability to catalyze the amination of trans-cinnamic acid to produce L-phenylalanine, a reaction that can be synthetically useful but often requires high concentrations of ammonia. oup.comresearchgate.net The diversity in structure, cofactor usage, and catalytic mechanisms among ammonia lyases underscores their potential for broader applications in biocatalysis, provided their substrate specificity can be tailored. nih.govresearchgate.net
Exploration of Potential Metabolic Roles in Engineered Biological Systems
The unique chemical structures of hexenoic amino acids make them attractive building blocks for metabolic engineering. By integrating them into novel or redesigned metabolic pathways, it is possible to create engineered biological systems capable of producing valuable non-natural compounds or novel amino acids.
Precursor Utilization in Biocatalytic Pathways for Non-Natural Compound Production
Hexenoic acid derivatives are key precursors in engineered pathways for producing chemicals that are not typically found in nature. A prominent example is the biosynthesis of adipic acid, a precursor for nylon production, which is currently derived from petrochemicals. nih.gov Researchers have designed synthetic pathways that utilize intermediates like 6-amino-trans-2-hexenoic acid or 2-hexenedioic acid. nih.govchalmers.se In one proposed pathway, L-lysine is deaminated by a lyase to form 6-amino-trans-2-hexenoic acid, which is then reduced to form intermediates that are further converted to adipic acid. nih.gov
The challenge in these pathways often lies in identifying or engineering enzymes that can efficiently perform each step. chalmers.se Beyond polymer precursors, biocatalytic routes are being developed for the production of specialty chemicals, including flavors, fragrances, and pharmaceutical synthons. cnr.itnih.gov For example, the enzymatic reduction of various α,β-unsaturated compounds is a key step in the synthesis of chiral lactones and tetrahydrofurans, which are valuable flavor and aroma compounds. nih.gov The use of enzymes in solvent-free systems for the production of esters from precursors like hexanoic acid further demonstrates the potential for developing sustainable, green manufacturing processes. acs.orgmdpi.comresearchgate.net The development of enzymatic cascades that perform highly selective C-C bond formations can also provide direct access to complex, non-standard amino acids with potential pharmaceutical applications. nih.gov
Integration into Synthetic Routes for Engineered Amino Acid Biosynthesis
The principles of metabolic engineering can be applied to construct synthetic pathways for the de novo biosynthesis of both standard and non-standard amino acids in host organisms. nih.govwikipedia.org Amino acid biosynthesis pathways are well-conserved, typically starting from central metabolites of glycolysis or the TCA cycle, such as pyruvate, α-ketoglutarate, and oxaloacetate. libretexts.org
Engineering efforts have successfully demonstrated the ability to introduce entire biosynthetic pathways into organisms that naturally lack them, such as the resurrection of essential amino acid synthesis in mammalian cells. nih.gov This involves designing, constructing, and integrating multi-gene pathways from donor organisms like E. coli. nih.gov While the direct integration of a pathway to synthesize a hexenoic amino acid de novo is a complex undertaking, the foundational strategies have been established. Such a pathway would likely require the introduction of enzymes capable of forming the six-carbon backbone and introducing the unsaturation and amino group at the correct positions. The use of hexenoic acid derivatives as intermediates in pathways leading to other target molecules, such as the adipic acid pathway, represents a form of integration into a novel synthetic route. chalmers.se
Protein Engineering Approaches for Modifying Enzyme Specificity Towards Hexenoic Acid Structures
A significant hurdle in utilizing hexenoic amino acids is the limited specificity of naturally occurring enzymes for these non-canonical substrates. Protein engineering provides a powerful toolkit to overcome this limitation by modifying enzyme active sites to enhance activity and alter substrate preference. nih.gov
Structure-guided protein engineering and directed evolution are two primary strategies employed. By analyzing the three-dimensional structure of an enzyme's active site, researchers can identify key residues that interact with the substrate. nih.gov For instance, in a study on methylaspartate ammonia lyase, redesigning residues in the substrate entrance tunnel and binding pocket allowed the enzyme to accept bulky substrates that it could not previously process. nih.gov This approach involves creating libraries of enzyme variants with mutations at specific sites and then screening them for improved activity on the target substrate. nih.gov
Similarly, mutational analysis of phenylalanine ammonia lyase has been used to improve reaction rates. oup.com In cases where native enzymes show little to no activity, such as the reduction of 6-amino-trans-2-hexenoic acid by certain reductases, protein engineering has been proposed as a necessary next step to induce the desired catalytic function. nih.gov Directed evolution has also been successfully applied to increase the activity of enzymes used in the synthesis of non-standard amino acids. nih.gov These engineering efforts are crucial for developing robust and efficient biocatalysts for industrial applications, enabling the expansion of the metabolic engineering toolbox to include a wider range of non-natural substrates and products. researchgate.net
Molecular Recognition and Modulation of Biological Targets
Investigation of Enzyme-Ligand Interactions with (E)-2-Aminohex-4-enoic Acid Derivatives
A key analogue, L-2-aminohex-4-ynoic acid, which features an alkyne functional group instead of an alkene, has been instrumental in elucidating enzyme-ligand interactions. This non-proteinogenic amino acid, originally isolated from the mushroom Tricholomopsis rutilans, is a known inhibitor of several enzymes involved in amino acid metabolism.
The inhibitory action of 2-aminohex-4-ynoic acid is attributed to its structural similarity to the natural substrates of target enzymes, enabling it to bind effectively to their active sites. Two notable examples are ATP:L-methionine S-adenosyltransferase (MAT) and GABA aminotransferase (GABA-T).
ATP:L-methionine S-adenosyltransferase (MAT): This enzyme is responsible for the synthesis of S-adenosyl-L-methionine (SAM). 2-Aminohex-4-ynoic acid acts as a competitive inhibitor of MAT. Its structural resemblance to the enzyme's natural substrate, L-methionine, allows it to compete for binding at the catalytic active site.
GABA Aminotransferase (GABA-T): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is crucial for the degradation of the neurotransmitter GABA. The inhibition of GABA-T by 2-aminohex-4-ynoic acid proceeds through a mechanism-based inactivation pathway. The process begins with the formation of an aldimine intermediate between the amino group of the inhibitor and the PLP cofactor within the enzyme's active site. This is followed by the abstraction of a proton, leading to a resonance-stabilized species that ultimately inactivates the enzyme.
| Target Enzyme | Inhibitor | Inhibition Mechanism | Binding Site Implication |
| ATP:L-methionine S-adenosyltransferase (MAT) | 2-Aminohex-4-ynoic acid | Competitive | L-methionine active site |
| GABA Aminotransferase (GABA-T) | (S)-2-Aminohex-4-ynoic acid | Mechanism-based (involving PLP cofactor) | GABA active site |
Stereochemistry plays a critical role in the biological activity of these compounds. Research has demonstrated that the inhibitory action against GABA-T is stereospecific. The (S)-enantiomer of 2-aminohex-4-ynoic acid is the biologically active form responsible for the enzyme's inhibition, highlighting the precise three-dimensional arrangement required for molecular recognition and interaction at the active site.
Functional Characterization of (E)-2-Aminohex-4-enoic Acid Analogues in Biochemical Assays
Biochemical assays have been essential in characterizing the function of (E)-2-aminohex-4-enoic acid analogues as enzyme inhibitors. The inhibitory activity of 2-aminohex-4-ynoic acid against both MAT and GABA-T has been identified and studied through such assays, which measure the rate of enzymatic reactions in the presence and absence of the inhibitor. These studies have paved the way for investigating its potential as a modulator of metabolic and neurotransmitter pathways.
Design and Application of (E)-2-Aminohex-4-enoic Acid Probes for Studying Biochemical Processes
Non-proteinogenic amino acids, including analogues of (E)-2-aminohex-4-enoic acid, are considered invaluable tools in the field of chemical biology. Their unique structures can be exploited to probe biological processes.
The alkyne group in 2-aminohex-4-ynoic acid is particularly significant. This functional group can readily participate in bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry." This feature allows for the efficient and highly specific labeling of biomolecules. Consequently, alkyne-containing amino acids like this one serve as powerful probes for studying a variety of biochemical processes, including protein synthesis and protein-protein interactions.
Analytical Methodologies for Structural Characterization and Detection in Research Contexts
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of (E)-2-aminohex-4-enoic acid. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to obtain detailed information about the carbon-hydrogen framework of a molecule. For (E)-2-aminohex-4-enoic acid, both ¹H NMR and ¹³C NMR are crucial for confirming its structure. uobasrah.edu.iq
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for (E)-2-aminohex-4-enoic acid would be expected to show distinct signals for the protons of the methyl group, the olefinic protons, the methylene (B1212753) protons, and the alpha-amino acid proton. The coupling constants (J-values) between the olefinic protons are particularly important for confirming the (E)-configuration (trans) of the double bond, which typically exhibits a larger coupling constant (usually in the range of 11-18 Hz) compared to the (Z)-isomer (cis, typically 6-12 Hz).
¹³C NMR Spectroscopy: This method provides information about the different types of carbon atoms in the molecule. The spectrum would show distinct peaks for the carboxylic acid carbon, the two olefinic carbons, the alpha-carbon bearing the amino group, the methylene carbon, and the methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment.
A table of predicted ¹H and ¹³C NMR chemical shifts for (E)-2-aminohex-4-enoic acid is provided below, based on standard values for similar functional groups.
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| C1 (-COOH) | ~10-12 (broad s) | ~170-175 |
| C2 (-CH(NH₂)-) | ~3.5-4.0 (t) | ~55-60 |
| C3 (-CH₂-) | ~2.3-2.7 (m) | ~30-35 |
| C4 (-CH=) | ~5.4-5.8 (m) | ~125-135 |
| C5 (=CH-) | ~5.4-5.8 (m) | ~125-135 |
| C6 (-CH₃) | ~1.6-1.8 (d) | ~17-20 |
Mass Spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures. thermofisher.comnih.gov
Mass Spectrometry (MS): In the mass spectrum of (E)-2-aminohex-4-enoic acid, the molecular ion peak [M]⁺ would be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental formula (C₆H₁₁NO₂). nih.gov The fragmentation pattern is also characteristic; common fragments for amino acids include the loss of water (M-18), the carboxyl group (M-45), and cleavages adjacent to the amine group. whitman.edulibretexts.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These hyphenated techniques are central to modern amino acid analysis. nih.gov The LC or UPLC system separates the compound from other components in a sample before it enters the mass spectrometer. thermofisher.com This is particularly useful for analyzing biological samples. UPLC offers higher resolution and faster analysis times compared to conventional HPLC. nih.gov For amino acid analysis, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be employed to improve chromatographic retention and ionization efficiency, although direct analysis is also possible. thermofisher.comnih.gov The mass spectrometer, often a tandem MS (MS/MS) system, provides high selectivity and sensitivity through techniques like multiple reaction monitoring (MRM), making it possible to detect and quantify trace amounts of the target compound. nih.govnih.gov
Advanced Chromatographic Separations for Purity and Isomer Analysis
Chromatographic methods are essential for assessing the purity of (E)-2-aminohex-4-enoic acid and for separating it from its various isomers, including positional isomers, diastereomers, and enantiomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like amino acids. myfoodresearch.com
Purity Analysis: Reversed-phase HPLC is commonly used to assess the purity of the compound. Since amino acids often lack a strong UV chromophore, pre- or post-column derivatization is frequently employed. myfoodresearch.comnih.gov A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine to form a highly fluorescent product, enabling sensitive detection. liberty.edubco-dmo.org Alternatively, analysis without derivatization can be achieved using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC). jocpr.com
Isomer Analysis (Chiral Separation): As (E)-2-aminohex-4-enoic acid is a chiral molecule, separating its enantiomers (D and L forms) is critical. This is achieved using chiral HPLC. sigmaaldrich.com There are two main approaches:
Indirect Separation: The amino acid enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net
Direct Separation: The underivatized amino acids are separated on a chiral stationary phase (CSP). sigmaaldrich.com Several types of CSPs are effective for amino acid separation, including those based on cyclodextrins, macrocyclic glycopeptides (e.g., teicoplanin), and anion-exchange principles. sigmaaldrich.comscas.co.jpnih.govchiraltech.com
| Analysis Type | HPLC Method | Stationary Phase Example | Detection Method |
|---|---|---|---|
| Purity Assessment | Reversed-Phase HPLC with Derivatization | C18 | Fluorescence (with OPA derivatization) |
| Purity Assessment | Hydrophilic Interaction Liquid Chromatography (HILIC) | Silica | UV (at low wavelength) or ELSD |
| Enantiomeric Separation | Chiral HPLC (Direct) | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) | UV or Mass Spectrometry (LC-MS) |
| Enantiomeric Separation | Chiral HPLC (Direct) | Cyclodextrin-based | UV or Mass Spectrometry (LC-MS) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation technique that provides excellent sensitivity and structural information. However, due to the low volatility and polar nature of amino acids, derivatization is a mandatory step prior to analysis. sigmaaldrich.com
The derivatization process converts the polar carboxyl and amino groups into nonpolar, volatile derivatives. sigmaaldrich.com Common derivatization strategies include:
Silylation: This is a widely used technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. thermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.com TBDMS derivatives are often preferred due to their greater stability towards moisture. sigmaaldrich.com
Alkylation/Acylation: This involves esterification of the carboxyl group followed by acylation of the amino group. A common approach is the use of alkyl chloroformates (e.g., methyl or ethyl chloroformate) in an alcoholic solvent, which derivatizes both functional groups in a single step. mdpi.comnih.govnih.gov
Once derivatized, the compound can be separated on a GC column (typically a nonpolar or medium-polarity capillary column) and detected by the mass spectrometer. unina.it The mass spectrometer provides a characteristic fragmentation pattern for the derivative, allowing for unambiguous identification and quantification. sigmaaldrich.com
Specialized Sample Preparation and Derivatization Techniques for Analysis
Effective sample preparation is critical for accurate and reliable analysis of (E)-2-aminohex-4-enoic acid, especially from complex biological or environmental matrices. The goal is to isolate the analyte, remove interfering substances, and prepare it for the chosen analytical instrument. altabioscience.com
Sample Preparation: For the analysis of total amino acid content (i.e., including those within proteins or peptides), an initial acid hydrolysis step (e.g., using 6 M HCl at 110°C for 24 hours) is required to break the peptide bonds. bco-dmo.orgaltabioscience.com For free amino acid analysis in biological fluids like plasma or urine, a protein precipitation step is typically the first action, often achieved by adding an organic solvent like methanol (B129727) or an acid like sulfosalicylic acid. nih.gov This is followed by centrifugation to remove the precipitated proteins.
Derivatization: As discussed in the HPLC and GC-MS sections, derivatization is a key technique to enhance the analytical properties of amino acids. The choice of derivatization reagent depends on the analytical method to be used.
A summary of common derivatization reagents and their applications is presented below.
| Derivatization Reagent | Abbreviation | Analytical Technique | Purpose |
|---|---|---|---|
| o-Phthalaldehyde | OPA | HPLC | Forms fluorescent derivatives for sensitive detection. liberty.edu |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | HPLC, UPLC-MS | Forms stable, fluorescent, and MS-ionizable derivatives. nih.gov |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | GC-MS | Forms volatile trimethylsilyl (TMS) derivatives. thermofisher.com |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | GC-MS | Forms stable and volatile tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com |
| Ethyl Chloroformate | ECF | GC-MS | Forms volatile ester/carbamate derivatives in a one-step reaction. nih.gov |
Application of Thermochemolysis Methods (e.g., TMAH)
Thermochemolysis, particularly using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), is a potent analytical technique for the structural characterization and detection of complex organic molecules, including amino acids such as (E)-2-aminohex-4-enoic acid. This method, often coupled with gas chromatography-mass spectrometry (Py-GC-MS), serves as a form of pyrolysis with in-situ derivatization. It is designed to increase the volatility of non-volatile compounds, making them amenable to GC-MS analysis. researchgate.net
The fundamental principle of TMAH thermochemolysis involves the rapid heating of a sample in the presence of a TMAH solution. researchgate.net At elevated temperatures, typically ranging from 250°C to 600°C, the TMAH acts as a strong base and a methylating agent. researchgate.net For an amino acid like (E)-2-aminohex-4-enoic acid, this process results in the methylation of the acidic carboxylic acid group and the basic amino group. The hydrochloride salt would be neutralized by the basic TMAH reagent.
The primary reaction anticipated for (E)-2-aminohex-4-enoic acid during TMAH thermochemolysis is the formation of its N,N-dimethylated methyl ester derivative. This occurs through the following steps:
Esterification: The carboxylic acid group (-COOH) is converted into a methyl ester (-COOCH₃).
N-Methylation: The primary amine group (-NH₂) is converted into a dimethylamino group (-N(CH₃)₂).
This derivatization effectively eliminates the polar, hydrogen-bonding functional groups that render the original amino acid non-volatile. The resulting derivative, methyl (E)-2-(dimethylamino)hex-4-enoate, is significantly more volatile and thermally stable, allowing for its separation and detection by GC-MS.
While methylation of the primary functional groups is the expected major reaction, the presence of a carbon-carbon double bond in the aliphatic chain of (E)-2-aminohex-4-enoic acid introduces the possibility of side reactions. In the analysis of unsaturated fatty acids using TMAH thermochemolysis, isomerization of the double bond has been reported as a potential artifact, which could theoretically affect the stereochemistry of the molecule. msconsult.dk However, for many amino acids, methylation is the predominant process observed. researchgate.net
The resulting methylated derivative can be separated from other components in a sample by gas chromatography and subsequently identified by mass spectrometry. The mass spectrum of the derivative provides a unique fragmentation pattern that can be used for structural confirmation. Key fragments would be expected from the loss of the methoxycarbonyl group and cleavage at various points along the aliphatic chain, providing information to confirm the structure of the original amino acid.
The table below summarizes the expected primary product from the TMAH thermochemolysis of (E)-2-aminohex-4-enoic acid and its key characteristics relevant to GC-MS analysis. It is important to note that this data is predictive, based on the established reaction mechanisms of TMAH with amino acids, as specific experimental data for this compound is not available in the reviewed literature.
| Analyte | Expected Primary Derivative | Chemical Formula of Derivative | Molecular Weight of Derivative (g/mol) | Anticipated Key Mass Spectral Fragments (m/z) |
|---|---|---|---|---|
| (E)-2-aminohex-4-enoic acid | Methyl (E)-2-(dimethylamino)hex-4-enoate | C₉H₁₇NO₂ | 171.24 | 171 (M+), 112 ([M-COOCH₃]⁺), 72 ([CH(N(CH₃)₂)COOCH₃]⁺ fragment) |
Computational Chemistry and in Silico Modeling Studies of E 2 Aminohex 4 Enoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These calculations, based on the principles of quantum mechanics, can provide valuable insights into a molecule's geometry, energy, and reactivity. For a molecule like (E)-2-aminohex-4-enoic acid, methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) calculations would typically be employed.
Such studies would begin with the optimization of the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). From this optimized structure, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. The electrostatic potential map would highlight the electron-rich and electron-deficient regions of (E)-2-aminohex-4-enoic acid, indicating likely sites for electrophilic and nucleophilic attack, respectively. This information is fundamental for understanding how the molecule might interact with biological targets.
Generation and Interpretation of Molecular Descriptors
Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. They are fundamental to the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These descriptors can be calculated from the 2D or 3D structure of the molecule using various computational tools.
For (E)-2-aminohex-4-enoic acid, a range of descriptors can be computed. These fall into several categories:
Constitutional descriptors: Reflect the molecular composition (e.g., molecular weight, atom counts).
Topological descriptors: Describe the connectivity of atoms in the molecule.
Geometrical descriptors: Relate to the 3D arrangement of the atoms.
Physicochemical descriptors: Include properties like logP (lipophilicity), molar refractivity, and polar surface area.
Quantum-chemical descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment).
Public databases like PubChem provide pre-computed descriptors for many molecules, including stereoisomers of 2-aminohex-4-enoic acid. The interpretation of these descriptors provides a profile of the molecule's characteristics. For instance, a low XLogP3-AA value suggests the compound is more hydrophilic, which influences its absorption and distribution in a biological system. The hydrogen bond donor and acceptor counts are critical for predicting interactions with protein binding sites.
Below is a table of computationally generated molecular descriptors for a stereoisomer, (2S)-2-aminohex-4-enoic acid, which provides an example of the types of descriptors that would be analyzed for the (E) isomer.
| Descriptor Name | Value/Type | Interpretation |
| Molecular Weight | 129.16 g/mol | The mass of one mole of the compound. |
| XLogP3-AA | -2 | A measure of lipophilicity; the negative value indicates a preference for aqueous environments (hydrophilic). |
| Hydrogen Bond Donor Count | 2 | The number of hydrogen atoms bonded to electronegative atoms (N, O) that can act as hydrogen bond donors. |
| Hydrogen Bond Acceptor Count | 3 | The number of electronegative atoms (N, O) with lone pairs that can act as hydrogen bond acceptors. |
| Rotatable Bond Count | 4 | The number of bonds that can rotate freely, indicating molecular flexibility. |
| Exact Mass | 129.078978594 Da | The theoretical mass of the molecule with the most abundant isotopes. |
| Topological Polar Surface Area | 63.3 Ų | The surface sum over all polar atoms, an indicator of membrane permeability. |
| Formal Charge | 0 | The net electrical charge of the molecule. |
Data sourced from PubChem CID 57073816 for (2S)-2-Aminohex-4-enoic acid. The values for the (E) isomer would be expected to be identical or very similar.
Molecular Docking and Dynamics Simulations of Ligand-Biomolecule Complexes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as (E)-2-aminohex-4-enoic acid) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. The primary goal of docking is to predict the binding mode and affinity (often represented as a docking score) of the ligand to the active site of the target protein. This method is instrumental in virtual screening and rational drug design.
In a hypothetical study, (E)-2-aminohex-4-enoic acid would be docked into the active site of a biologically relevant target enzyme. The process would involve preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to sample a large number of possible binding poses. Each pose is then scored based on a scoring function that estimates the binding free energy. The results would be a ranked list of poses, with the top-ranked pose representing the most likely binding mode. Analysis of this pose would reveal key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the amino acid and the protein's residues.
Following docking, molecular dynamics (MD) simulations could be performed on the predicted ligand-protein complex. MD simulations provide a dynamic view of the complex over time, allowing researchers to assess its stability and the flexibility of the components. An MD simulation would track the movements of every atom in the complex over a period of nanoseconds to microseconds, providing insights into how the ligand settles into the binding pocket and how the protein might change its conformation to accommodate the ligand. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are built by correlating calculated molecular descriptors with experimentally measured activities or properties.
To develop a QSAR model for (E)-2-aminohex-4-enoic acid, a dataset of structurally similar compounds with known biological activities (e.g., enzyme inhibition constants) would be required. For each compound in the series, a set of molecular descriptors would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build an equation that relates a subset of the most relevant descriptors to the observed activity.
A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives of (E)-2-aminohex-4-enoic acid. This allows for the prioritization of compounds for synthesis and testing, saving time and resources. Similarly, a QSPR model could predict physical properties like solubility or boiling point. No published QSAR or QSPR studies involving (E)-2-aminohex-4-enoic acid or a series of its derivatives are currently available.
In Silico Design and Virtual Screening of Novel (E)-2-Aminohex-4-enoic Acid Derivatives
In silico design and virtual screening are powerful computational strategies used to identify promising new drug candidates from large databases of chemical compounds. These methods leverage the understanding of the target biomolecule and the characteristics of known active compounds.
The process could start with the structure of (E)-2-aminohex-4-enoic acid as a starting point or "scaffold." New derivatives could be designed in silico by adding or modifying functional groups at various positions on the molecule. These modifications would be guided by the insights gained from quantum chemical calculations and molecular docking studies to enhance desired properties, such as binding affinity or selectivity for a target protein.
Alternatively, virtual screening could be employed. This involves using computational methods to screen vast libraries of compounds (numbering in the millions) to identify those that are most likely to bind to a specific biological target. This can be done through structure-based virtual screening, which uses molecular docking to fit candidate molecules into the protein's binding site, or ligand-based virtual screening, which searches for molecules that are similar to known active compounds. The top-scoring "hits" from the virtual screen are then selected for further experimental testing. The application of these design and screening techniques to create novel derivatives of (E)-2-aminohex-4-enoic acid has not yet been reported in the literature.
Emerging Research Frontiers and Interdisciplinary Applications
Utilization in Peptide and Protein Engineering for Enhanced Functionality
The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for enhancing their functionality and stability. The vinyl group in (E)-2-aminohex-4-enoic acid serves as a reactive handle that can be leveraged for various modifications.
Detailed research findings indicate that the presence of such an unsaturated side chain allows for site-specific chemical modifications, including cross-linking, labeling, and the introduction of novel functional groups. This capability is instrumental in developing peptides with improved therapeutic properties, such as increased resistance to proteolytic degradation and enhanced binding affinity to biological targets. The ability to introduce this amino acid into a peptide sequence allows for the creation of more robust and effective biomolecules.
| Application in Peptide Engineering | Research Focus | Potential Outcome |
| Site-Specific Labeling | Attaching fluorescent probes or other reporter molecules to the vinyl group. | Development of diagnostic tools and imaging agents. |
| Peptide Stapling | Creating covalent cross-links within a peptide to stabilize its helical structure. | Enhanced biological activity and cell permeability of therapeutic peptides. |
| Bio-conjugation | Linking peptides to other molecules, such as polymers or antibodies. | Creation of targeted drug delivery systems and novel biomaterials. |
Role in Synthetic Biology for the Construction of Non-Natural Biopolymers
In the field of synthetic biology, there is a growing interest in creating non-natural biopolymers with tailored properties. (E)-2-aminohex-4-enoic acid;hydrochloride is a valuable monomer for the synthesis of such polymers. Its ability to be incorporated into polymer chains using both biological and chemical methods provides a flexible platform for designing novel biomaterials.
Research in this area has demonstrated that the inclusion of this unsaturated amino acid can impart unique characteristics to biopolymers. For example, the vinyl groups along the polymer backbone can be used for post-polymerization modifications, allowing for the fine-tuning of the material's physical and chemical properties. This has led to the development of new hydrogels, plastics, and other materials with potential applications in medicine and industry.
| Type of Non-Natural Biopolymer | Key Feature Conferred by (E)-2-aminohex-4-enoic acid | Potential Application |
| Functionalized Polypeptides | Pendent vinyl groups for chemical modification. | Drug delivery vehicles, tissue engineering scaffolds. |
| Cross-linked Hydrogels | Covalent cross-linking through the unsaturated side chains. | Smart materials for controlled release and sensing. |
| Biodegradable Plastics | Tunable degradation rates and mechanical properties. | Environmentally friendly packaging and agricultural films. |
Exploration in Materials Science via Amino Acid Polymerization Principles
The principles of amino acid polymerization are being extended into materials science to create a new generation of functional polymers. The unique chemical structure of (E)-2-aminohex-4-enoic acid makes it an attractive monomer for this purpose. The combination of the amino acid functionality with a reactive vinyl group allows for the synthesis of polymers with a wide range of properties.
Studies in this domain are exploring how the incorporation of this amino acid affects the bulk properties of materials. For instance, the presence of the polar amino and carboxyl groups can enhance properties like adhesion and biocompatibility, while the unsaturated side chains can be used to create cross-linked networks, improving mechanical strength and thermal stability.
| Polymer Property | Influence of (E)-2-aminohex-4-enoic acid | Resulting Material Characteristic |
| Mechanical Strength | Potential for covalent cross-linking via the vinyl group. | Increased stiffness and durability. |
| Thermal Stability | Formation of a cross-linked network structure. | Higher decomposition temperatures. |
| Biocompatibility | Presence of the natural amino acid backbone. | Reduced toxicity and improved integration with biological systems. |
Development of Chemical Tools for Systems Biology and Metabolomics Research
The development of sophisticated chemical tools is crucial for advancing our understanding of complex biological systems. The reactive nature of this compound makes it a valuable precursor for the synthesis of molecular probes and other tools for systems biology and metabolomics research.
By modifying the vinyl group with reporter tags such as fluorophores or affinity labels, researchers can create probes that specifically target and visualize biological molecules or processes. In metabolomics, derivatives of this amino acid could serve as internal standards or be used to profile specific metabolic pathways. The ability to synthesize a variety of functionalized molecules from this single precursor highlights its versatility as a platform for developing new research tools.
| Type of Chemical Tool | Synthetic Strategy | Application in Research |
| Fluorescent Probes | Covalent attachment of a fluorophore to the vinyl group. | Imaging of cellular components and tracking of biological processes. |
| Affinity-Based Probes | Incorporation of a biotin (B1667282) tag for pull-down assays. | Identification of protein-protein interactions and enzyme substrates. |
| Metabolic Tracers | Isotopic labeling of the amino acid. | Elucidation of metabolic pathways and fluxes. |
Q & A
Q. What are the recommended methods for synthesizing (E)-2-aminohex-4-enoic acid hydrochloride in a laboratory setting?
Methodological Answer: The synthesis of (E)-2-aminohex-4-enoic acid hydrochloride typically involves chiral resolution or asymmetric synthesis to preserve the E-configuration of the double bond. A common approach includes:
Chiral Precursor Utilization : Starting with L-glutamic acid derivatives to introduce the amino group stereospecifically.
Controlled Alkylation : Using α,β-unsaturated carbonyl intermediates to establish the hex-4-enoic acid backbone.
Hydrochloride Salt Formation : Reacting the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt.
Purification : Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel with methanol:chloroform gradients) .
Q. Key Considerations :
- Protect the amino group during synthesis to avoid side reactions.
- Monitor stereochemistry via NMR (e.g., coupling constants for E-configuration validation).
Q. How can researchers characterize the purity and structural integrity of (E)-2-aminohex-4-enoic acid hydrochloride using spectroscopic techniques?
Methodological Answer: Multi-Technique Approach :
| Technique | Parameters | Purpose |
|---|---|---|
| 1H/13C NMR | Chemical shifts, splitting patterns (e.g., vinyl protons at δ 5.2–6.0 ppm) | Confirm E-configuration and backbone structure |
| HPLC | Retention time, peak symmetry (C18 column, 0.1% TFA in water:acetonitrile) | Assess purity (>95%) |
| Mass Spectrometry | Molecular ion peak ([M+H]+ at m/z 164.1) | Verify molecular weight |
| FT-IR | Stretching vibrations (e.g., C=O at ~1700 cm⁻¹, NH3+ at ~2500 cm⁻¹) | Identify functional groups |
Validation : Compare data with reference spectra from PubChem or Enamine Ltd. catalog entries .
Q. What are the optimal storage conditions to maintain the stability of (E)-2-aminohex-4-enoic acid hydrochloride in aqueous solutions?
Methodological Answer:
- Temperature : Store lyophilized powder at –20°C; aqueous solutions at 4°C for ≤72 hours.
- pH Control : Maintain pH 3–4 (using dilute HCl) to prevent dehydrochlorination.
- Light Sensitivity : Use amber vials to avoid photodegradation of the α,β-unsaturated bond.
- Stability Testing : Monitor via HPLC every 24 hours for degradation products (e.g., free amine or oxidation byproducts) .
Advanced Research Questions
Q. How does the stereochemistry of (E)-2-aminohex-4-enoic acid hydrochloride influence its interactions with biological targets such as enzymes or receptors?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with glutamate receptors (e.g., NMDA or AMPA receptors). The E-configuration may sterically hinder binding compared to Z-isomers.
- Enzyme Assays : Test inhibition of glutamine synthetase using UV-Vis spectroscopy (NADH depletion at 340 nm).
- Case Study : Analogous benzodiazepine derivatives show stereospecific binding to GABA receptors, suggesting similar structure-activity relationships .
Data Interpretation : Compare IC50 values of E vs. Z-isomers to quantify stereochemical impact.
Q. What experimental strategies can resolve contradictions in reported solubility data for (E)-2-aminohex-4-enoic acid hydrochloride across different solvent systems?
Methodological Answer:
| Solvent | Reported Solubility | Resolution Strategy |
|---|---|---|
| Water | 50–100 mg/mL (pH 3) | Re-test under controlled pH (3.5 ± 0.1) and ionic strength (0.1 M KCl). |
| DMSO | 25 mg/mL | Use Karl Fischer titration to rule out hygroscopicity effects. |
| Ethanol | 10 mg/mL | Monitor temperature (25°C vs. 40°C) during dissolution. |
Q. Advanced Techniques :
- Differential Scanning Calorimetry (DSC) to detect polymorphic forms.
- Co-solvency studies with PEG-400 to enhance solubility .
Q. What in vitro and in vivo models are suitable for evaluating the pharmacological potential of (E)-2-aminohex-4-enoic acid hydrochloride as a neuroactive compound?
Methodological Answer: In Vitro Models :
| Assay | Protocol | Readout |
|---|---|---|
| Primary Neuronal Cultures | Treat rat cortical neurons (10–100 µM) for 24h. | Measure Ca2+ influx via Fluo-4 AM fluorescence. |
| Patch Clamp Electrophysiology | Apply compound to HEK293 cells expressing GluA2 receptors. | Quantify ion current modulation. |
Q. In Vivo Models :
- Zebrafish Larvae : Assess locomotor activity (DanioScope tracking) after 1–10 µM exposure.
- Murine Neuroinflammation : Administer 5 mg/kg intraperitoneally; measure TNF-α levels via ELISA .
Data Validation : Cross-reference with structurally related compounds (e.g., pyridoxine hydrochloride’s neuroprotective effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
